Structural and Predicted Physicochemical Differentiation from a Closest Methoxy Analog
The 3-chloro-4-fluorophenyl aniline moiety on this compound (CAS 451515-03-0) provides a distinct electronic and lipophilic profile compared to the commercially listed analog 5-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide (CAS 6198-09-0). Key calculated differences include a lower molecular weight (464.9 vs. 476.9 g/mol) and a lower topological polar surface area, which is predicted to enhance membrane permeability . The absence of a methoxy group reduces the hydrogen bond acceptor count, potentially minimizing off-target interactions common with methoxy-substituted analogs .
| Evidence Dimension | Physicochemical & Structural Comparison |
|---|---|
| Target Compound Data | MW: 464.91 g/mol; Formula: C22H19ClF2N2O3S; HBA: 5; no methoxy group |
| Comparator Or Baseline | 5-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide: MW: 476.9 g/mol; Formula: C23H22ClFN2O4S; HBA: 6 |
| Quantified Difference | Delta MW: -12 g/mol; Delta HBA: -1; Presence of meta-chloro/para-fluoro vs. para-chloro/ortho-methoxy pattern |
| Conditions | In silico prediction based on chemical structure; publicly available vendor data . |
Why This Matters
Lower molecular weight and reduced hydrogen bonding predict better passive permeability, a critical factor for cell-based assays and in vivo pharmacokinetic studies, making this compound a superior starting point for lead optimization over the methoxy analog.
